1-(Iodomethyl)-2,4-dimethylbenzene
Description
Significance of Benzylic Iodides in Contemporary Synthesis
Benzylic iodides are a class of organic compounds characterized by an iodine atom attached to a carbon atom which is, in turn, bonded to an aromatic ring. These compounds are of considerable significance in modern organic synthesis primarily due to the high reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide a superior leaving group in nucleophilic substitution reactions. docbrown.info This enhanced reactivity allows for facile displacement of the iodide by a wide range of nucleophiles under mild conditions, often leading to high yields of the desired products. docbrown.info
The versatility of benzylic iodides is further underscored by their application in various carbon-carbon and carbon-heteroatom bond-forming reactions. They are key precursors in the synthesis of numerous pharmaceuticals, natural products, and materials. nist.gov The ability to participate in reactions such as alkylations and coupling reactions makes them indispensable tools for synthetic chemists. nist.gov
Structural Characteristics and Nomenclature Conventions for 1-(Iodomethyl)-2,4-dimethylbenzene
The structure of this compound consists of a benzene (B151609) ring substituted with an iodomethyl group (-CH₂I) and two methyl groups (-CH₃) at positions 2 and 4. The systematic IUPAC name for this compound is derived following established nomenclature rules for substituted benzenes. rsc.orghmdb.casynchem.deguidechem.comalfa-chemistry.com The benzene ring is the parent structure. The substituents are listed alphabetically, and their positions are indicated by the lowest possible numbering. In this case, the iodomethyl group is at position 1, and the methyl groups are at positions 2 and 4.
The presence of the electron-donating methyl groups on the benzene ring can influence the reactivity of the benzylic position. These groups can affect the stability of any potential carbocationic intermediates that may form during certain reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102998-69-6 | guidechem.comalfa-chemistry.comchemicalbook.combldpharm.com |
| Molecular Formula | C₉H₁₁I | guidechem.comalfa-chemistry.comchemicalbook.combldpharm.com |
| Molecular Weight | 246.09 g/mol | guidechem.comalfa-chemistry.comchemicalbook.combldpharm.com |
| Boiling Point | 259.3 °C at 760 mmHg | alfa-chemistry.com |
| Density | 1.566 g/cm³ | alfa-chemistry.com |
| Flash Point | 113.7 °C | alfa-chemistry.com |
| InChI Key | FPIGUZMINFLMCN-UHFFFAOYSA-N | alfa-chemistry.com |
| Canonical SMILES | CC1=CC(=C(C=C1)CI)C | alfa-chemistry.com |
Scope and Research Objectives for this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from the broader context of benzylic iodide chemistry. Key research interests likely include:
Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for the synthesis of this compound itself. This could involve optimizing existing methods like the Finkelstein reaction or developing new routes, such as the direct reductive iodination of 2,4-dimethylbenzaldehyde. nist.gov
Exploration of Reactivity: Investigating the reactivity of this compound with a diverse range of nucleophiles to synthesize novel compounds. This includes studying the kinetics and mechanisms of these reactions to better understand the influence of the dimethyl substitution pattern.
Application in Target-Oriented Synthesis: Utilizing this compound as a key building block in the total synthesis of complex natural products or in the preparation of analogues of biologically active molecules for medicinal chemistry research.
Materials Science Applications: Investigating the incorporation of the 2,4-dimethylbenzyl moiety into polymers or other materials to tailor their physical and chemical properties. Dihalo-p-xylenes, which are structurally related, are extensively used in polymer science. rsc.org
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for preparing benzylic iodides.
One of the most common methods is the Finkelstein reaction , which involves the treatment of the corresponding benzylic chloride or bromide with an iodide salt, typically sodium iodide, in a suitable solvent like acetone (B3395972). synchem.deguidechem.com The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. synchem.deguidechem.com
Another potential synthetic route is the reductive iodination of 2,4-dimethylbenzaldehyde . This one-pot transformation can be achieved using various reducing agents in the presence of an iodine source. nist.gov
The reactivity of this compound is dominated by the lability of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution reactions . It can react with a wide array of nucleophiles, including amines, alkoxides, and carbanions, to introduce the 2,4-dimethylbenzyl group.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Peaks/Shifts |
| ¹H NMR | Aromatic protons (δ ≈ 7.0-7.3 ppm), Methylene protons (-CH₂I, δ ≈ 4.4 ppm), Methyl protons (-CH₃, δ ≈ 2.2-2.4 ppm) |
| ¹³C NMR | Aromatic carbons (δ ≈ 125-140 ppm), Methylene carbon (-CH₂I, δ ≈ 5-10 ppm), Methyl carbons (-CH₃, δ ≈ 20-22 ppm) |
| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-I stretching |
It is important to note that these are predicted values and experimental verification is necessary for definitive structural assignment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(iodomethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGUZMINFLMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376686 | |
| Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102998-69-6 | |
| Record name | 1-(iodomethyl)-2,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Mechanistic Elucidation of 1 Iodomethyl 2,4 Dimethylbenzene
Nucleophilic Substitution Reactivity at the Iodomethyl Center
The benzylic position of 1-(iodomethyl)-2,4-dimethylbenzene is susceptible to nucleophilic attack, proceeding through mechanisms that are heavily influenced by the reaction conditions and the nature of the nucleophile.
S"N1 and S"N2 Pathways in Benzylic Systems
Benzylic halides, such as this compound, are unique in their ability to undergo both S"N1 and S"N2 reactions. youtube.comyoutube.com The choice between these two pathways is a delicate balance of several factors.
S"N2 Mechanism: In the presence of a strong nucleophile, the reaction is likely to proceed via an S"N2 pathway. youtube.com This is a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group. youtube.com The primary nature of the benzylic carbon in this compound would typically favor an S"N2 reaction due to reduced steric hindrance around the reaction center. youtube.comlibretexts.org
S"N1 Mechanism: Conversely, under conditions with a weak nucleophile and a polar protic solvent, an S"N1 mechanism can be favored. youtube.comyoutube.com This pathway involves a two-step process initiated by the departure of the iodide leaving group to form a resonance-stabilized benzylic carbocation. The presence of the benzene (B151609) ring allows for the delocalization of the positive charge, which significantly stabilizes this intermediate. youtube.com Although the carbocation is primary, the resonance stabilization from the aromatic ring makes its formation feasible. youtube.com Subsequently, the nucleophile attacks the carbocation to yield the substitution product. It is important to note that all types of benzylic halides (primary, secondary, and tertiary) can undergo S"N1 reactions due to this resonance stabilization. youtube.com
The following table summarizes the key factors influencing the competition between S"N1 and S"N2 pathways for benzylic halides:
| Factor | Favors S"N1 | Favors S"N2 |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., -OH, -OR, CN-) |
| Substrate | Tertiary > Secondary > Primary (all are possible due to resonance) | Primary > Secondary (tertiary is disfavored due to steric hindrance) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
Influence of Steric and Electronic Factors on Substitution Selectivity
The regioselectivity and rate of nucleophilic substitution reactions of this compound are significantly influenced by both steric and electronic effects.
Steric Factors: The methyl groups at the 2- and 4-positions of the benzene ring introduce steric hindrance. While the 4-methyl group has a minimal direct steric effect on the benzylic carbon, the ortho- (2-position) methyl group can sterically hinder the approach of the nucleophile to the reaction center. libretexts.org This steric congestion can slow down the rate of an S"N2 reaction, where the nucleophile must approach the carbon from the backside. libretexts.orgnih.gov In cases of significant steric hindrance, the S"N1 pathway might become more competitive, as the formation of the planar carbocation intermediate alleviates some of the steric strain. nih.gov
Electronic Factors: The methyl groups on the benzene ring are electron-donating groups. Through inductive effects and hyperconjugation, they increase the electron density of the aromatic ring. This has a dual effect on the substitution pathways. For the S"N1 pathway, the electron-donating groups help to stabilize the positive charge of the benzylic carbocation intermediate, thereby promoting its formation. youtube.com For the S"N2 pathway, the increased electron density on the ring can slightly decrease the electrophilicity of the benzylic carbon. However, the effect of electron-donating groups on the S"N2 transition state is generally considered to be less significant than their stabilizing effect on the S"N1 carbocation. youtube.com
In contrast, electron-withdrawing groups on the benzene ring would have the opposite effect, destabilizing the carbocation intermediate and thus favoring the S"N2 pathway. youtube.com
Radical Reaction Chemistry Involving the Iodomethyl Group
The relatively weak carbon-iodine bond in this compound makes it a suitable precursor for the generation of benzylic radicals.
Generation and Reactivity of Iodomethyl Radicals
The iodomethyl group can be homolytically cleaved to generate a 2,4-dimethylbenzyl radical. This can be achieved through various methods, including photolysis or the use of radical initiators. For instance, ethyl radicals generated from the photolysis of ethylcobaloxime can abstract the iodine atom from benzyl (B1604629) iodides to form benzyl radicals. rsc.org Similarly, electrochemical methods can be employed to generate carbon-centered radicals from alkyl iodides under mild conditions. rsc.orgucl.ac.uk
Once formed, the 2,4-dimethylbenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stabilized radical can then participate in a variety of subsequent reactions, such as addition to double bonds or hydrogen atom abstraction.
Single-Electron Transfer Mechanisms in Functionalization
Single-electron transfer (SET) represents a key mechanism for the functionalization of compounds like this compound. sigmaaldrich.com In a SET process, an electron is transferred from a donor to an acceptor, leading to the formation of radical ions. In the context of this compound, it can act as a radical precursor.
Visible-light photoredox catalysis is a powerful tool that utilizes SET pathways. sigmaaldrich.com A photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical intermediate. For example, an excited photocatalyst could transfer an electron to this compound, leading to the formation of a radical anion which then fragments to release an iodide anion and the 2,4-dimethylbenzyl radical. This radical can then be used in various carbon-carbon bond-forming reactions. sigmaaldrich.com
Oxidation Reactions of the Iodomethyl Moiety
The iodomethyl group of this compound can be oxidized to the corresponding aldehyde, 2,4-dimethylbenzaldehyde. This transformation is a valuable synthetic tool. Various oxidizing agents can be employed for this purpose. While specific studies on the oxidation of this compound are not prevalent in the provided search results, general methods for the oxidation of benzylic halides are applicable. These methods often involve reagents like dimethyl sulfoxide (B87167) (DMSO) in what is known as the Kornblum oxidation, or other oxidizing agents such as N-oxides.
The reaction generally proceeds by a nucleophilic substitution of the iodide by the oxygen of the oxidant, followed by an elimination step to form the aldehyde. The presence of the two methyl groups on the benzene ring can influence the reactivity and may require optimization of the reaction conditions.
Conversion to Carbonyl Compounds (Aldehydes and Ketones)
The transformation of benzylic halides, such as this compound, into carbonyl compounds is a cornerstone of synthetic organic chemistry. One of the classic methods for achieving this is the Kornblum oxidation. wikipedia.orgsynarchive.com This reaction facilitates the conversion of primary alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base. wikipedia.orgsynarchive.comchem-station.com
The process is particularly effective for activated substrates like benzylic halides. wikipedia.org The mechanism involves the initial SN2 displacement of the iodide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. wikipedia.orgyale.edu Subsequent deprotonation at the benzylic carbon by a base, such as triethylamine, leads to an elimination reaction that yields the corresponding aldehyde, 2,4-dimethylbenzaldehyde, and dimethyl sulfide. wikipedia.orgyoutube.com
Interactive Table: Reagents and Conditions for Kornblum Oxidation
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Dimethyl sulfoxide (DMSO) | - | 2,4-dimethylbenzaldehyde |
| Base (e.g., Triethylamine) | - | - | - |
While effective, the Kornblum oxidation initially required high temperatures. yale.edu However, modifications, such as converting the halide to a more reactive tosylate, have expanded the reaction's applicability under milder conditions. wikipedia.org
Oxidative Cleavage Mechanisms and Efficiency of Iodomethyl Groups
The oxidative cleavage of the carbon-iodine bond in the iodomethyl group is central to its conversion into a carbonyl functional group. rsc.org This transformation can be accomplished using various oxidizing agents, with hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) being particularly noteworthy for their selectivity and efficiency. orientjchem.orgbaranlab.org
IBX can oxidize benzylic positions to form conjugated aromatic carbonyl compounds. orientjchem.orgorganic-chemistry.org The mechanism for this IBX-mediated oxidation is thought to proceed via a single electron transfer (SET) pathway. baranlab.org The process is initiated by an SET from the electron-rich aromatic ring of the substrate to IBX, generating a radical cation. baranlab.org This is followed by the loss of a proton to form a benzylic radical. A second oxidation of this radical by another molecule of IBX leads to a benzylic carbocation. baranlab.org This carbocation can then be trapped by water (present in trace amounts) to form a benzylic alcohol, which is rapidly oxidized to the final aldehyde product, or it can be intercepted by the solvent (DMSO) in a Kornblum-type mechanism. baranlab.org
The efficiency of this oxidation is high, and IBX is valued for its ability to tolerate various functional groups, allowing for selective transformations in complex molecules. organic-chemistry.orgchem-station.com
Elimination Reactions Associated with Benzylic Halides
Benzylic halides like this compound readily undergo elimination reactions to form alkenes, a process known as dehydrohalogenation. ucalgary.capharmaguideline.com These reactions can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, largely dependent on the reaction conditions. ucalgary.calibretexts.org
E2 Mechanism: This is a single-step, concerted process where a strong base abstracts a proton from a carbon adjacent to the one bearing the leaving group (the β-carbon), while the halide ion simultaneously departs. iitk.ac.inlibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.inlibretexts.org For this compound, a strong, sterically unhindered base would favor the E2 pathway. The use of bulky bases, such as tert-butoxide, can lead to the formation of the less substituted "Hofmann" product due to steric hindrance. msu.edumasterorganicchemistry.com
E1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the leaving group (iodide) to form a stable benzylic carbocation intermediate. pharmaguideline.comlibretexts.orgyoutube.com This stability is due to resonance with the aromatic ring. In the second step, a weak base removes a proton from the β-carbon to form the double bond. pharmaguideline.comlibretexts.org E1 reactions are favored by polar, protic solvents and weaker bases. iitk.ac.in
In both cases, the stability of the resulting conjugated system, where the newly formed double bond can interact with the aromatic ring, is a significant driving force for the reaction. ucalgary.ca The Zaitsev rule generally predicts that the more substituted (and thus more stable) alkene will be the major product, although this can be influenced by the steric bulk of the base used. libretexts.orgmasterorganicchemistry.comchadsprep.com
Interactive Table: Comparison of E1 and E2 Reactions for Benzylic Halides
| Feature | E2 Reaction | E1 Reaction |
|---|---|---|
| Mechanism | Single, concerted step | Two steps, via carbocation |
| Rate Law | Second order (depends on substrate and base) | First order (depends on substrate only) |
| Base Requirement | Strong base required | Weak base is sufficient |
| Stereochemistry | Requires anti-periplanar arrangement | No specific stereochemical requirement |
| Product | Zaitsev or Hofmann product (base dependent) | Zaitsev product generally favored |
Interactions with Hypervalent Iodine Species and Their Catalytic Roles
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their low toxicity and versatile reactivity, serving as alternatives to heavy-metal oxidants. researchgate.netnih.gov These reagents, particularly iodine(III) and iodine(V) compounds, play a significant role in oxidative transformations. nsf.govrsc.org
This compound can interact with hypervalent iodine reagents in several ways. As discussed in section 3.3.2, reagents like IBX (an iodine(V) species) can oxidize the benzylic position to a carbonyl group. orientjchem.orgthieme-connect.com
Furthermore, hypervalent iodine(III) reagents can be used to generate radical species for C-H functionalization. nih.gov For example, a system comprising phenyliodine(III) diacetate (PIDA) and an inorganic bromide can generate a bromo radical via the homolytic cleavage of an in situ-formed I(III)-Br bond. nih.gov This bromo radical can then abstract a hydrogen atom from the benzylic position of a substrate like this compound, initiating further transformations. nih.gov
The development of catalytic protocols using hypervalent iodine species is a major advancement. acs.org These catalytic cycles, typically involving an iodine(I)/iodine(III) couple, allow for oxidative transformations using a stoichiometric terminal oxidant (like m-CPBA or Oxone) to regenerate the active hypervalent iodine species. nsf.govacs.org This catalytic approach enhances the sustainability and efficiency of these reactions, reducing the need for stoichiometric amounts of the iodine reagent. organic-chemistry.orgacs.org The interaction of hypervalent iodine catalysts with substrates can activate them towards nucleophilic attack or facilitate complex bond formations. beilstein-journals.org
Applications of 1 Iodomethyl 2,4 Dimethylbenzene in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The strategic placement of the iodomethyl group on the 2,4-dimethylphenyl scaffold makes 1-(Iodomethyl)-2,4-dimethylbenzene a highly effective reagent for introducing the 2,4-dimethylbenzyl moiety into a wide array of molecules. This benzylic halide exhibits appropriate reactivity for various coupling and substitution reactions, enabling the construction of complex organic structures.
Construction of Complex Molecular Architectures
The ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of complex organic molecules. This compound serves as an excellent electrophile in reactions with a variety of nucleophiles, facilitating the assembly of intricate molecular frameworks. For instance, in the synthesis of macrocycles, which are large ring-containing molecules with important applications in areas such as drug discovery and materials science, derivatives of benzyl (B1604629) halides are employed as linking agents. The Williamson ether synthesis, a classic method for forming ethers from an organohalide and an alkoxide, is a powerful tool for macrocyclization. researchgate.netmasterorganicchemistry.comwikipedia.orglibretexts.orgchem-station.com While specific examples detailing the use of this compound in published macrocycle syntheses are not abundant in readily available literature, its structural similarity to other benzyl halides used in such reactions suggests its potential utility. The 2,4-dimethylphenyl group can provide steric bulk and specific electronic properties to the resulting macrocycle.
Introduction of Benzylic Functionality into Target Molecules
The introduction of a benzylic group can significantly alter the properties of a molecule, influencing its biological activity, solubility, and stability. The 2,4-dimethoxybenzyl (DMB) group, a close analogue of the 2,4-dimethylbenzyl group, is a widely used protecting group in organic synthesis, particularly for amines and alcohols. researchgate.netrsc.org This protecting group is valued for its stability under various reaction conditions and its relatively straightforward removal. The 2,4-dimethylbenzyl group, introduced via this compound, can similarly serve as a protecting group or as a key functional element in its own right. For example, in the synthesis of drug candidates containing the 1,3-diazaoxindole scaffold, the related 2,4-dimethoxybenzylamine (B23717) has been successfully employed. rsc.org
The reactivity of the iodomethyl group allows for the facile attachment of the 2,4-dimethylbenzyl moiety to various substrates. This functionalization can be crucial in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The lipophilicity and steric hindrance provided by the 2,4-dimethylphenyl group can be fine-tuned to optimize interactions with biological targets.
Utility in Polymer Chemistry and Material Science
The unique reactivity of this compound also extends to the realm of polymer chemistry, where it can function as an initiator for controlled polymerization reactions, leading to the synthesis of polymers with well-defined architectures and functionalities.
Multifunctional Initiators in Polymerization Reactions
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. wikipedia.orgcmu.edu The initiator in ATRP plays a crucial role in determining the number of growing polymer chains. Benzyl halides are effective initiators for the ATRP of various monomers, particularly styrenes. While specific studies focusing on this compound as a multifunctional initiator for the synthesis of star polymers are not extensively documented in the available literature, the principles of ATRP suggest its potential in this area. By designing a core molecule with multiple 1-(iodomethyl)-2,4-dimethylphenyl groups, it would be theoretically possible to initiate the growth of multiple polymer chains, resulting in a star-shaped architecture. Such star polymers exhibit unique rheological and solution properties compared to their linear counterparts.
The synthesis of block copolymers, which consist of two or more different polymer chains linked together, can also be achieved using ATRP. fudan.edu.cncmu.eduresearchgate.netrsc.orgnih.gov A polymer chain end-functionalized with a group derived from this compound could serve as a macroinitiator for the polymerization of a second monomer, leading to the formation of a diblock copolymer.
Facilitation of Polymer Formation via Metathesis Reactions
Ring-Opening Metathesis Polymerization (ROMP) is another powerful polymerization technique that utilizes transition metal catalysts to polymerize cyclic olefins. rsc.orgmdpi.comrsc.orgnih.govnsf.govlibretexts.org The functional groups present on the monomer can significantly influence the polymerization process and the properties of the resulting polymer. While direct examples of the use of this compound in facilitating ROMP are not readily found, monomers containing benzyl-type functionalities can be polymerized via this method. For instance, norbornene derivatives bearing various functional groups are commonly used in ROMP. mdpi.comrsc.orgnih.govnsf.gov A norbornene monomer functionalized with a 2,4-dimethylbenzyl group could be synthesized and subsequently polymerized to yield a polymer with this specific pendant group. Such functionalized polymers can have applications in areas like coatings, adhesives, and advanced materials.
Furthermore, post-polymerization modification is a valuable strategy for introducing functionality into polymers. A polymer with reactive sites could be functionalized by reacting it with this compound to introduce the 2,4-dimethylbenzyl group. This approach allows for the synthesis of a wide range of functional polymers from a common polymer backbone. researchgate.netrsc.org
Precursor for Organometallic Reagents
Organometallic reagents are indispensable tools in organic synthesis, enabling the formation of new carbon-carbon bonds and facilitating a wide range of chemical transformations. This compound can serve as a precursor for the preparation of several important classes of organometallic reagents.
The reaction of organic halides with magnesium metal is the standard method for preparing Grignard reagents. nih.gov Thus, reacting this compound with magnesium would yield the corresponding Grignard reagent, (2,4-dimethylbenzyl)magnesium iodide. This reagent would act as a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.
Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, can be prepared from organic halides and lithium metal. youtube.comlibretexts.orgwikipedia.org The reaction of this compound with lithium would produce (2,4-dimethylbenzyl)lithium. This highly reactive species would be a powerful base and nucleophile, useful for a range of synthetic transformations, including deprotonation reactions and additions to carbonyl compounds.
The generation of these organometallic reagents from this compound opens up a vast array of synthetic possibilities, allowing for the introduction of the 2,4-dimethylbenzyl group into a wide range of organic molecules with high precision and efficiency.
Formation of Organozinc Reagents and Their Application in Cyclopropanation
Organozinc reagents are valued in organic synthesis for their reactivity and functional group tolerance. This compound can serve as a precursor to the corresponding organozinc halide, (2,4-dimethylbenzyl)zinc iodide. The formation of organozinc reagents from alkyl halides like this compound is typically achieved by direct insertion of zinc metal. The reactivity of the zinc metal is often enhanced through activation with agents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, or by using highly reactive Rieke® zinc. nih.gov The resulting (2,4-dimethylbenzyl)zinc iodide is a valuable intermediate.
One of the classic applications of such organozinc reagents is in cyclopropanation reactions, most notably the Simmons-Smith reaction and its variants. ucalgary.caresearchgate.net In a typical Simmons-Smith reaction, an alkene is treated with an organozinc carbenoid, such as iodomethylzinc iodide (ICH₂ZnI), to produce a cyclopropane (B1198618) ring. ucalgary.ca While the classic Simmons-Smith reagent is formed from diiodomethane (B129776) and a zinc-copper couple, substituted benzylzinc halides can participate in related cyclopropanation pathways. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. ucalgary.ca The general mechanism involves the concerted addition of the carbenoid to the double bond.
Although specific literature detailing the cyclopropanation using a carbenoid derived directly from this compound is not abundant, the principles of organozinc chemistry suggest its suitability as a precursor for such transformations. The formation of the (2,4-dimethylbenzyl)zinc iodide would proceed as follows:
Reaction Scheme: Formation of (2,4-Dimethylbenzyl)zinc Iodide
This reagent could then be used in subsequent coupling reactions.
Other Metal-Mediated Transformations
The utility of the organozinc reagent derived from this compound extends beyond cyclopropanation. Organozinc halides are key partners in a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the formation of new C-C bonds by reacting the organozinc species with various organic halides. nih.gov
Furthermore, the iodomethyl group itself can undergo transformations mediated by other metals. For instance, nickel-catalyzed cross-coupling reactions are effective for forming C-S bonds. nih.gov In a photoredox-mediated nickel-catalyzed reaction, thiols can be coupled with aryl and heteroaryl iodides. While this compound is an alkyl iodide, the principles of these nickel-catalyzed cross-couplings could be extended to form a C-S bond, yielding a 2,4-dimethylbenzyl thioether. These reactions often exhibit high functional group tolerance and can be performed under mild conditions. nih.gov
Advanced C-C and C-Heteroatom Bond Forming Reactions
The reactivity of the iodomethyl group makes this compound a valuable substrate in a range of advanced bond-forming reactions, including both transition-metal-catalyzed and metal-free systems.
Coupling Reactions Utilizing Iodomethyl Substrates
As a benzylic iodide, this compound is an excellent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for creating C-C bonds. Examples of such reactions where an alkyl iodide could be a suitable substrate include:
Sonogashira Coupling: This reaction typically couples terminal alkynes with aryl or vinyl halides. However, developments have extended this reaction to include alkyl halides, enabling the synthesis of substituted alkynes. nih.govnih.govrsc.org
Heck Coupling: While traditionally employing aryl or vinyl halides, variations of the Heck reaction can involve benzylic halides to couple with alkenes.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Benzylic iodides can participate in Suzuki couplings, though they are sometimes more challenging than their aryl or vinyl counterparts.
Stille Coupling: This versatile reaction couples organotin compounds with organic halides. Benzylic iodides are competent coupling partners in Stille reactions.
The general scheme for these coupling reactions would involve the reaction of this compound with a suitable nucleophilic coupling partner in the presence of a palladium catalyst.
Transition-Metal-Free Borylation of Alkyl Iodides
A significant advancement in the functionalization of alkyl halides is the development of transition-metal-free borylation reactions. pku.edu.cnnih.govrsc.org These methods provide a direct route to valuable alkylboronates, which are versatile building blocks in organic synthesis, particularly in Suzuki cross-coupling reactions. pku.edu.cn
Research has demonstrated an operationally simple method for the borylation of a wide range of primary and secondary alkyl iodides using commercially available diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂). pku.edu.cnnih.gov The reaction is typically promoted by a base, such as potassium tert-butoxide, in a protic solvent like methanol. Mechanistic studies suggest that the reaction proceeds through a single-electron transfer (SET) mechanism, leading to the formation of an alkyl radical intermediate which then reacts with the diboron reagent. pku.edu.cnnih.gov
This compound, as a primary benzylic iodide, is an ideal substrate for this transformation. The reaction would convert the iodomethyl group into a boronic ester, a much more versatile functional group for further synthetic manipulations.
Table 1: Representative Conditions for Transition-Metal-Free Borylation of Alkyl Iodides
| Parameter | Condition | Reference |
|---|---|---|
| Alkyl Halide | Primary or Secondary Alkyl Iodide | pku.edu.cn |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | pku.edu.cn |
| Base | Potassium tert-butoxide (t-BuOK) | pku.edu.cn |
| Solvent | Methanol (MeOH) | pku.edu.cn |
| Temperature | 65 °C | pku.edu.cn |
This methodology is noted for its excellent functional group compatibility, making it a powerful tool for the late-stage functionalization of complex molecules. pku.edu.cn The resulting 2-(2,4-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can then be used in a wide array of palladium-catalyzed cross-coupling reactions.
Computational and Theoretical Investigations of 1 Iodomethyl 2,4 Dimethylbenzene Reactivity and Structure
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods are indispensable for elucidating the intricate details of reaction mechanisms at the molecular level. These computational approaches map the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that connect them.
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. researchgate.netdergipark.org.trdergipark.org.tr For a molecule like 1-(iodomethyl)-2,4-dimethylbenzene, DFT calculations can be employed to explore various potential reaction pathways, such as nucleophilic substitution (SN2) at the benzylic carbon or reactions involving the aromatic ring.
In a typical SN2 reaction, DFT can model the approach of a nucleophile, the formation of the transition state, and the departure of the iodide leaving group. Calculations on analogous systems, such as substituted benzyl (B1604629) bromides, show that DFT can accurately determine the structures of reactants, intermediates, transition states, and products. researchgate.net For instance, in the reaction of benzyl halides with nucleophiles, DFT is used to calculate the geometries and energies of all stationary points along the reaction coordinate. researchgate.netacs.org This allows for a detailed understanding of how substituents on the benzene (B151609) ring—like the two methyl groups in this compound—influence the reaction pathway. DFT is also used to study radical reactions, which could be initiated from the cleavage of the C-I bond, and follow the subsequent recombination pathways. mit.edu
A key output of DFT studies is the reaction energy profile, which plots the energy of the system as it progresses from reactants to products. These profiles reveal the activation energy (the energy barrier that must be overcome), which is determined by the energy of the transition state relative to the reactants. The height of this barrier is a critical factor in determining the reaction rate.
Computational studies on the nucleophilic substitution of benzyl halides have successfully calculated free energies of activation (ΔG‡) that are in good agreement with experimental data. researchgate.net Transition state analysis involves not only determining the energy of this transient species but also its geometry. For SN2 reactions, the transition state features a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group. The geometry and charge distribution within this transition state can be meticulously analyzed using DFT. acs.org Furthermore, computational methods can model the influence of the solvent on the energy profile, often using a polarizable continuum model (PCM), which provides a more realistic representation of reactions that occur in solution. researchgate.net
Molecular Orbital Analysis and Electronic Structure
The electronic structure of a molecule is fundamental to its reactivity. Molecular orbital (MO) theory provides a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical properties. libretexts.orglibretexts.orglumenlearning.com
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.goveurjchem.com A smaller gap generally implies higher reactivity.
For this compound, the electronic structure is influenced by the interplay between the aromatic ring, the electron-donating methyl groups, and the electron-withdrawing iodomethyl group. DFT studies on xylene isomers show how methyl group positions affect the HOMO and LUMO energies. researchgate.netdergipark.org.trdergipark.org.tr In this compound, the π-system of the benzene ring would contribute significantly to the HOMO, while the LUMO would likely be associated with the antibonding σ* orbital of the C-I bond, making it susceptible to nucleophilic attack at the benzylic carbon.
| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| o-Xylene | -8.56 | 0.44 | 9.00 |
| m-Xylene (B151644) | -8.58 | 0.45 | 9.03 |
| p-Xylene | -8.44 | 0.47 | 8.91 |
*Data adapted from DFT calculations on xylene isomers, which serve as a structural basis for this compound. The presence of the iodomethyl group would further modify these values. researchgate.netdergipark.org.tr
Intermolecular Interactions and Halogen Bonding in Related Iodomethylarene Systems
Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. This interaction arises from an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. researchgate.net In iodomethylarenes, the iodine atom is a particularly effective halogen bond donor.
The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Theoretical studies have extensively characterized these interactions, determining their geometries and interaction energies. In the solid state, halogen bonds can play a crucial role in directing crystal packing. For example, in crystals of N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives, different types of intermolecular halogen bonds (C=S⋯X) are observed, influencing the supramolecular assembly. mdpi.com The interaction involves the donation of electron density from a Lewis base, such as the sulfur atom of a thiocarbonyl group, to the σ-hole of the halogen. mdpi.com
| Interaction | Distance (Å) | Angle (C-X···S, °) | Comment |
|---|---|---|---|
| C-Br···S | 3.219 | 169.8 | Periplanar interaction in racemic crystal |
| C-Br···S | 3.454 | 165.4 | Orthogonal interaction in homochiral dimer |
*Data from X-ray analysis of 3-(2-bromophenyl)quinazoline-4-thione derivatives, illustrating the geometric nature of halogen bonds involving thiocarbonyl acceptors. mdpi.com
For this compound, the iodine atom would be a strong halogen bond donor, capable of forming significant interactions with a variety of Lewis bases (e.g., lone pairs on oxygen, nitrogen, or sulfur atoms). Computational chemistry can precisely calculate the electrostatic potential surface to visualize the σ-hole and quantify the strength of these interactions with different partners.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational models are increasingly used to predict chemical reactivity and selectivity, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. mit.edu These models often use quantitative structure-activity relationships (QSAR) or more sophisticated machine learning approaches trained on data from experiments or high-level quantum chemical calculations.
For a molecule like this compound, computational models could predict its reactivity towards a panel of nucleophiles or its regioselectivity in electrophilic aromatic substitution reactions. Such models rely on calculating a set of molecular descriptors that correlate with reactivity. For instance, in nucleophilic substitution reactions of benzyl bromides, the computed electrostatic potential at the benzylic carbon atom has been shown to correlate with the activation energies. researchgate.net This suggests that such a descriptor could be used to build a predictive model for the reactivity of this compound.
Modern approaches combine machine learning with quantum mechanical descriptors to achieve high accuracy. beilstein-journals.org These models can be trained on datasets of related reactions to predict the outcomes for new substrates. mit.edu For example, a model trained on the reactivity of various benzylic halides could predict the rate constant for the reaction of this compound with a given nucleophile, or predict the major product in a competitive reaction scenario. While specific models for this compound are not widely published, the established methodologies demonstrate a clear path toward the computational prediction of its chemical behavior. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
